(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenylpropylidene group, and a dibutylamino methyl group. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable thioamide with an α-halo acid or its derivative under basic conditions.
Introduction of the Phenylpropylidene Group: The phenylpropylidene group is introduced through a condensation reaction between the thiazolidine intermediate and cinnamaldehyde in the presence of a base.
Attachment of the Dibutylamino Methyl Group: The final step involves the alkylation of the thiazolidine intermediate with dibutylamine and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dibutylamino methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Alkylated or acylated thiazolidine derivatives
Scientific Research Applications
(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Other compounds in this class include pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Phenylpropylidene Derivatives: Compounds with similar structural motifs, such as cinnamaldehyde derivatives, exhibit various biological activities.
Uniqueness
Structural Features: The combination of the thiazolidine ring, phenylpropylidene group, and dibutylamino methyl group makes this compound unique.
Biological Activities: Its potential biological activities, including antimicrobial and anticancer properties, distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H28N2O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5E)-3-[(dibutylamino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H28N2O2S/c1-3-5-15-22(16-6-4-2)17-23-20(24)19(26-21(23)25)14-10-13-18-11-8-7-9-12-18/h7-14H,3-6,15-17H2,1-2H3/b13-10+,19-14+ |
InChI Key |
MFLRSWOWPIQLAJ-NIEGGPFSSA-N |
Isomeric SMILES |
CCCCN(CCCC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=O |
Canonical SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=O |
Origin of Product |
United States |
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